molecular formula C19H20F3N3O2 B2988523 N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1421505-58-9

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2988523
CAS RN: 1421505-58-9
M. Wt: 379.383
InChI Key: RXFYLTXSAUWICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, also known as TAK-659, is a small molecule drug that has been studied for its potential use in treating various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in the signaling pathways that regulate the growth and survival of cancer cells.

Mechanism Of Action

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide works by selectively inhibiting the activity of BTK, a protein kinase that is involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the induction of apoptosis (programmed cell death), and the inhibition of tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide for lab experiments is its high selectivity for BTK, which makes it a useful tool for studying the role of this protein kinase in cancer cell signaling pathways. However, one limitation of N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain experimental contexts.

Future Directions

There are a number of future directions for research on N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide and its potential as a cancer treatment. These include:
1. Clinical Trials: N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is currently being evaluated in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. Future research will be needed to determine the safety and efficacy of N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide in these settings.
2. Combination Therapies: N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide may be used in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve treatment outcomes and reduce the risk of drug resistance.
3. Biomarker Development: Researchers are exploring the use of biomarkers to identify patients who are most likely to benefit from treatment with N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide. Future research will be needed to identify and validate these biomarkers.
4. Drug Development: Researchers are working to develop more potent and selective BTK inhibitors that may be more effective than N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide for the treatment of cancer.
Conclusion:
N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a promising drug candidate for the treatment of various types of cancer. Its selective inhibition of BTK makes it a useful tool for studying the role of this protein kinase in cancer cell signaling pathways. While there are limitations to its use in certain experimental contexts, ongoing research is exploring its potential as a cancer treatment in clinical trials and in combination with other cancer therapies. Future research will be needed to determine the safety and efficacy of N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide and to identify new and more effective cancer treatments based on its mechanism of action.

Synthesis Methods

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in a number of scientific publications, including a paper by researchers at Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has been the subject of numerous scientific studies that have investigated its potential as a cancer treatment. In preclinical studies, N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has been shown to inhibit the growth and survival of various types of cancer cells, including those associated with leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

N-(2-methylphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-4-2-3-5-16(13)24-18(26)25-10-8-15(9-11-25)27-17-7-6-14(12-23-17)19(20,21)22/h2-7,12,15H,8-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFYLTXSAUWICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(o-tolyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.